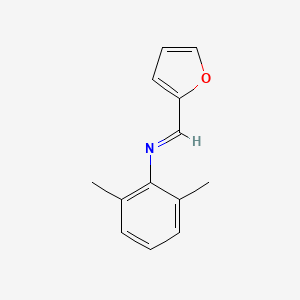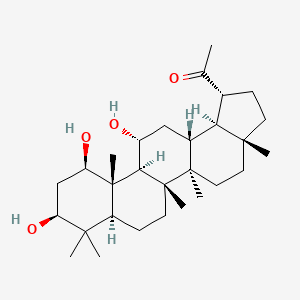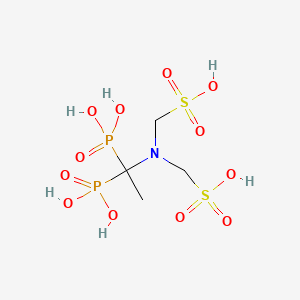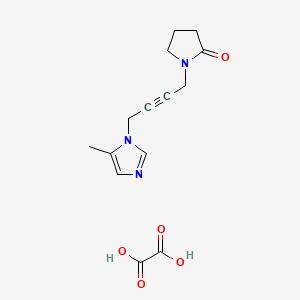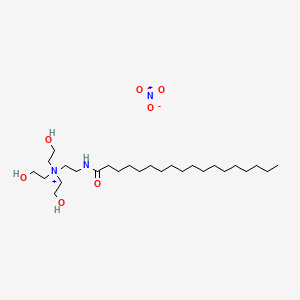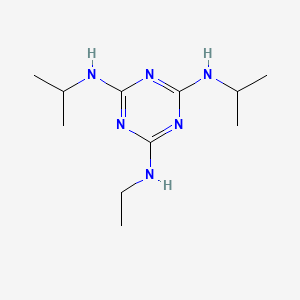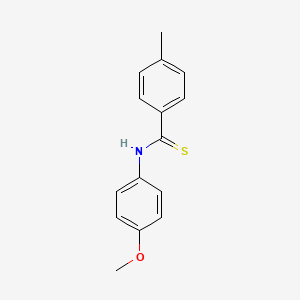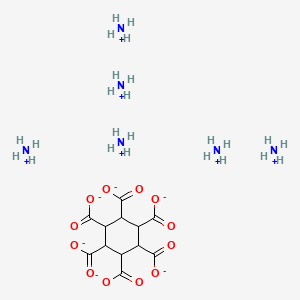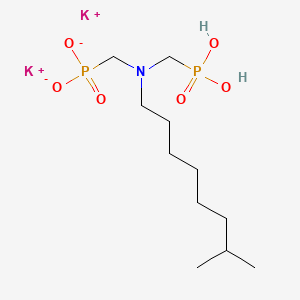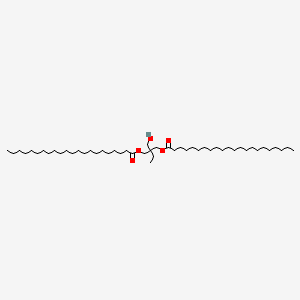
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate is a complex organic compound with the molecular formula C50H98O5. It is a derivative of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, where the hydroxyl groups are esterified with docosanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate typically involves the esterification of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol with docosanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the esterification process. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates ensures consistent product quality and high yield.
化学反应分析
Types of Reactions
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学研究应用
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in lipid metabolism and cell membrane structure.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of high-performance lubricants and surfactants.
作用机制
The mechanism of action of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate involves its interaction with lipid membranes and enzymes. The ester groups can be hydrolyzed by esterases, releasing docosanoic acid and 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol. These products can then participate in various metabolic pathways, influencing lipid metabolism and cellular processes.
相似化合物的比较
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: The parent compound, used in the synthesis of various esters.
Trimethylolpropane: A similar triol used in the production of polyesters and polyurethanes.
Pentaerythritol: Another polyol with four hydroxyl groups, used in the manufacture of alkyd resins and explosives.
Uniqueness
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate is unique due to its long-chain ester groups, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in high-performance materials and biomedical research.
属性
CAS 编号 |
94201-61-3 |
|---|---|
分子式 |
C50H98O5 |
分子量 |
779.3 g/mol |
IUPAC 名称 |
[2-(docosanoyloxymethyl)-2-(hydroxymethyl)butyl] docosanoate |
InChI |
InChI=1S/C50H98O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-48(52)54-46-50(6-3,45-51)47-55-49(53)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h51H,4-47H2,1-3H3 |
InChI 键 |
FZRXTKKJZHXPKW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


